molecular formula C12H7BrF3NO2S B10969502 N-(4-bromo-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10969502
M. Wt: 366.16 g/mol
InChI Key: AGNFRPYKWUUYSY-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromo-2-fluoroaniline with 3,4-difluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new compounds.

    Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE include:

Uniqueness

What sets N-(4-BROMO-2-FLUOROPHENYL)-3,4-DIFLUORO-1-BENZENESULFONAMIDE apart is its unique combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities.

Properties

Molecular Formula

C12H7BrF3NO2S

Molecular Weight

366.16 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7BrF3NO2S/c13-7-1-4-12(11(16)5-7)17-20(18,19)8-2-3-9(14)10(15)6-8/h1-6,17H

InChI Key

AGNFRPYKWUUYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)F)F)F

Origin of Product

United States

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